4-(3-Acetylaminophenyl)-2-fluorobenzoic acid
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Overview
Description
4-(3-Acetylaminophenyl)-2-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of an acetylamino group attached to a phenyl ring, which is further substituted with a fluorine atom and a carboxylic acid group. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Acetylaminophenyl)-2-fluorobenzoic acid typically involves multi-step organic reactions. One common synthetic route includes:
Nitration: Starting with 2-fluorobenzoic acid, the compound undergoes nitration to introduce a nitro group at the para position relative to the fluorine atom.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride or hydrogen gas in the presence of a catalyst.
Acetylation: The amino group is acetylated using acetic anhydride to form the acetylamino derivative.
Coupling Reaction: Finally, the acetylamino derivative is coupled with 3-bromophenylboronic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(3-Acetylaminophenyl)-2-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The acetylamino group can be oxidized to form a nitroso or nitro derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol or aldehyde derivatives.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
4-(3-Acetylaminophenyl)-2-fluorobenzoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Acetylaminophenyl)-2-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds with biological macromolecules, while the fluorine atom can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(3-Aminophenyl)-2-fluorobenzoic acid: Lacks the acetyl group, which may affect its biological activity and chemical reactivity.
4-(3-Acetylaminophenyl)-2-chlorobenzoic acid: Substitutes fluorine with chlorine, which can alter its chemical properties and interactions.
4-(3-Acetylaminophenyl)-2-methylbenzoic acid: Contains a methyl group instead of fluorine, impacting its steric and electronic characteristics.
Uniqueness
4-(3-Acetylaminophenyl)-2-fluorobenzoic acid is unique due to the presence of both the acetylamino and fluorine substituents. The combination of these groups can enhance the compound’s stability, reactivity, and potential biological activities compared to its analogs.
Properties
IUPAC Name |
4-(3-acetamidophenyl)-2-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO3/c1-9(18)17-12-4-2-3-10(7-12)11-5-6-13(15(19)20)14(16)8-11/h2-8H,1H3,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DODYIUYZTSVOGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=CC(=C(C=C2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90690616 |
Source
|
Record name | 3'-Acetamido-3-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90690616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261912-38-2 |
Source
|
Record name | 3'-Acetamido-3-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90690616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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